7-Chloroheptanonitrile

描述

Contextual Significance of Halogenated Nitriles in Organic Synthesis and Chemical Transformation

Halogenated nitriles are a class of organic compounds that have garnered considerable attention in the field of organic synthesis. numberanalytics.combeilstein-journals.org The presence of both a halogen and a nitrile group within the same molecule imparts a dual reactivity that chemists can exploit to construct complex molecular architectures. wikipedia.orgacs.org The introduction of a halogen atom can significantly alter the physical and chemical properties of a compound, often enhancing its reactivity and providing a handle for further functionalization. numberanalytics.com

The nitrile group (C≡N) is a versatile functional group. ebsco.com It can be hydrolyzed to form carboxylic acids, reduced to produce primary amines, or reacted with organometallic reagents to yield ketones. libretexts.orgfiveable.me This array of possible transformations makes nitriles valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govsparkl.me More than 30 nitrile-containing pharmaceuticals have received FDA approval, highlighting the importance of this functional group in medicinal chemistry. nih.gov

When combined in a single molecule, the halogen and nitrile functionalities can react independently or in concert. The halogen, often a good leaving group, is susceptible to nucleophilic substitution reactions. sparkl.me This allows for the introduction of a wide variety of other functional groups at that position. A common method for synthesizing nitriles involves the reaction of a halogenoalkane with sodium or potassium cyanide, replacing the halogen with a cyano group. libretexts.org This bifunctionality is particularly useful in the synthesis of long-chain dinitriles or in cyclization reactions where one end of the molecule reacts with the other. google.comwikipedia.org

Structural Attributes and Their Implications for Chemical Reactivity

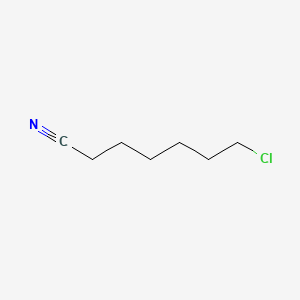

7-Chloroheptanonitrile possesses a linear seven-carbon chain, with a chlorine atom at one terminus (C7) and a nitrile group at the other (C1). This structure dictates its chemical behavior, allowing for selective reactions at either end of the molecule.

The carbon-chlorine bond is polarized, with the chlorine atom being more electronegative. This makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. The carbon-nitrogen triple bond of the nitrile group is also polarized, but it is the carbon atom that is electrophilic. ebsco.com This allows for nucleophilic addition to the carbon atom of the nitrile group. The presence of these two distinct reactive sites allows for a stepwise functionalization of the molecule, where one group can be reacted while the other remains intact for a subsequent transformation.

The reactivity of the nitrile group can be influenced by the presence of the halogen. For example, the electron-withdrawing nature of the chlorine atom can affect the electron density of the nitrile group, albeit modestly due to the distance separating them. In some cases, metal catalysts can be used to activate the nitrile group for addition reactions. acs.orgorganic-chemistry.org The linear nature of the alkyl chain provides flexibility, which can be a crucial factor in intramolecular reactions, such as cyclization, where the two ends of the molecule must come into close proximity. wikipedia.org

Overview of Research Trajectories for Alkyl Nitriles and Halogenated Alkanes

Current research involving alkyl nitriles and halogenated alkanes is focused on developing new, more efficient, and selective synthetic methods. A significant area of interest is the C-H bond functionalization of alkyl nitriles. acs.orgacs.org This approach aims to directly convert the less reactive C-H bonds of the alkyl chain into new functional groups, offering a more atom-economical and step-efficient way to build molecular complexity. acs.orgacs.org

The use of transition metal catalysis is a prominent theme in this research. beilstein-journals.orgorganic-chemistry.org Catalysts based on metals like palladium, copper, and iridium are being developed to facilitate a wide range of transformations, including cross-coupling reactions, alkylations, and cyclizations. beilstein-journals.orgorganic-chemistry.orgresearchgate.net For instance, palladium-catalyzed additions of organoboron compounds to aliphatic nitriles have been developed for the synthesis of ketones. organic-chemistry.org

Radical reactions are also a major focus of current research. wikipedia.orgacs.orgcapes.gov.br These reactions, often initiated by light or a radical initiator, can be used to form new carbon-carbon and carbon-heteroatom bonds. Radical cyclization reactions, for example, are powerful tools for constructing cyclic molecules. wikipedia.org Research is also exploring the use of bifunctional reagents that can react with both the halogen and the nitrile group in a single transformation. acs.org Furthermore, the development of greener synthetic methods, which use less toxic reagents and solvents and are more energy-efficient, is an overarching goal in this field. google.com

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H12ClN | nih.gov |

| Molecular Weight | 145.63 g/mol | nih.gov |

| CAS Number | 22819-91-6 | nih.gov |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Structure

3D Structure

属性

IUPAC Name |

7-chloroheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN/c8-6-4-2-1-3-5-7-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBITRHTKQZLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177375 | |

| Record name | 7-Chloroheptane-1-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-91-6 | |

| Record name | 7-Chloroheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22819-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroheptane-1-nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022819916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloroheptane-1-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroheptane-1-nitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Chloroheptanonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6N6926QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 7 Chloroheptanonitrile

Retrosynthetic Analysis and Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 7-chloroheptanonitrile, two primary disconnections guide the selection of precursors.

The most common disconnection is at the carbon-nitrile (C-CN) bond. This approach identifies the cyanide ion (CN⁻) as the nitrile source (a synthon) and a 7-chloroheptyl electrophile as the complementary fragment. This leads to precursors such as 1,6-dihalohexanes or 6-chloro-1-haloalkanes, where the nitrile group is introduced via nucleophilic substitution, extending the carbon chain from six to seven carbons.

A second disconnection can be envisioned at the carbon-chlorine (C-Cl) bond. This strategy begins with a C7 nitrile precursor, such as heptanenitrile (B1581596), and involves the introduction of the chlorine atom at the terminal (ω) position. This approach suggests a free-radical halogenation pathway.

Classical Synthetic Routes

Classical methods for synthesizing this compound rely on well-established reaction mechanisms that have been a part of the organic chemistry canon for decades.

Free-radical halogenation is a method to introduce halogens onto an alkane backbone. wikipedia.org This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps, often initiated by UV light or heat. wikipedia.orgucalgary.ca

When applied to a precursor like heptanenitrile, free-radical chlorination is notoriously unselective. wikipedia.org The reaction can lead to the substitution of hydrogen atoms at any position along the carbon chain. The stability of the resulting radical intermediate dictates the statistical product distribution, with reactivity generally following the order of tertiary > secondary > primary C-H bonds. ucalgary.ca Since the 7-position of heptanenitrile is a primary position, the desired this compound would be formed as part of a complex mixture of isomers, making isolation difficult and yields low.

Table 1: Potential Isomeric Products of Radical Chlorination of Heptanenitrile

| Product Name | Position of Chlorine |

|---|---|

| 2-Chloroheptanonitrile | C2 |

| 3-Chloroheptanonitrile | C3 |

| 4-Chloroheptanonitrile | C4 |

| 5-Chloroheptanonitrile | C5 |

| 6-Chloroheptanonitrile | C6 |

| This compound | C7 (Target) |

This interactive table outlines the various monochlorinated isomers that can be formed, highlighting the selectivity challenge of this method.

A more controlled approach involves the monosubstitution of a dihaloalkane with a cyanide salt. This reaction increases the length of the carbon chain by one carbon. chemrevise.org The key challenge in this strategy is to prevent disubstitution, where cyanide attacks both ends of the dihaloalkane to produce a dinitrile.

One effective strategy to achieve monosubstitution is to use a starting material with two different halogens, such as 1-bromo-6-chlorohexane. The carbon-bromine bond is weaker and therefore more reactive than the carbon-chlorine bond, allowing for the selective displacement of the bromide ion by the cyanide nucleophile. docbrown.info The reaction is typically performed by heating the dihaloalkane under reflux with sodium or potassium cyanide in an ethanol (B145695) solution. chemguide.co.uklibretexts.org The use of an alcoholic solvent is crucial to prevent the formation of alcohol byproducts, which can occur if water is present. chemguide.co.uk

Table 2: Nucleophilic Substitution with Dihaloalkane Precursors

| Precursor | Reagent | Product |

|---|---|---|

| 1-Bromo-6-chlorohexane | KCN in Ethanol | This compound |

This interactive table compares precursors for the synthesis of this compound via nucleophilic substitution.

This method is one of the most common and straightforward ways to synthesize nitriles. chemguide.co.uklibretexts.org It involves the reaction of a primary alkyl halide with a metal cyanide, typically sodium or potassium cyanide. mu-varna.bgyoutube.com The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide ion (⁻CN) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. docbrown.infoyoutube.com

For the synthesis of this compound, a suitable precursor would be a compound like 1-bromo-7-chloroheptane (B1279589) or 1-iodo-7-chloroheptane. However, a more common approach is to use a C6 chain that is extended, such as 6-chloro-1-iodohexane. The cyanide ion displaces the halide leaving group (iodide being a better leaving group than chloride) to form the C-CN bond. This reaction is an example of an Sₙ2 mechanism, involving a backside attack by the nucleophile. mu-varna.bg

Modern Catalytic Synthetic Pathways

Modern organic synthesis has increasingly moved towards the use of catalytic methods, which can offer higher efficiency, selectivity, and milder reaction conditions compared to classical routes.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net While specific examples for the direct synthesis of this compound are not widely documented in introductory literature, the principles of these reactions suggest potential synthetic routes.

For instance, a hypothetical pathway could involve a palladium-catalyzed coupling reaction. One could envision the coupling of a C6 substrate bearing a terminal zinc-organometallic and a chloro group with a halogenated acetonitrile (B52724) derivative. Such cross-coupling reactions have revolutionized the assembly of complex molecules. researchgate.net Catalytic systems, often based on palladium, copper, or nickel, allow for the selective formation of bonds under conditions that tolerate a wide variety of functional groups. jsynthchem.comresearchgate.net The development of these methods provides opportunities to design more efficient and atom-economical syntheses for molecules like this compound, potentially avoiding the use of stoichiometric amounts of toxic cyanide salts in some steps.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Heptanenitrile |

| 1,6-Dichlorohexane (B1210651) |

| 1-Bromo-6-chlorohexane |

| Sodium Cyanide |

| Potassium Cyanide |

| Suberonitrile (Octanedinitrile) |

| 2-Chloroheptanonitrile |

| 3-Chloroheptanonitrile |

| 4-Chloroheptanonitrile |

| 5-Chloroheptanonitrile |

| 6-Chloroheptanonitrile |

| 1-Iodo-6-chlorohexane |

| 1-Bromo-7-chloroheptane |

Organocatalytic Transformations for Chlorination

Currently, there are no specific organocatalytic methods reported in the scientific literature for the direct synthesis of this compound. Organocatalysis is a rapidly developing field of organic chemistry that utilizes small organic molecules to catalyze chemical transformations. While organocatalysts have been successfully employed for a variety of reactions, including chlorinations, their application to the synthesis of long-chain haloalkanenitriles like this compound has not been documented.

General organocatalytic chlorination methods often focus on the activation of substrates such as aldehydes or ketones to facilitate chlorination at the α-position. These methods are not directly applicable to the synthesis of this compound where the chlorine atom is at the terminus of a long alkyl chain. The development of organocatalytic systems capable of selective terminal chlorination of alkanenitriles or related long-chain alkanes remains an area for future research.

Enzymatic or Biocatalytic Approaches

As of the current scientific literature, there are no established enzymatic or biocatalytic methods for the synthesis of this compound. Biocatalysis employs enzymes to carry out chemical transformations, often with high selectivity and under mild reaction conditions.

While the field of biocatalysis has seen significant advances, including the discovery and engineering of halogenating enzymes (halogenases) and enzymes involved in nitrile metabolism (nitrilases, nitrile hydratases), their application to the synthesis of a specific, non-chiral molecule like this compound has not been reported. Halogenases are capable of introducing halogen atoms into organic molecules, but their substrate scope is often specific. Similarly, enzymes involved in nitrile synthesis or modification typically act on specific types of substrates, and their use for the de novo synthesis of this compound has not been explored. The development of a biocatalytic route would likely require significant enzyme engineering and process development.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound via nucleophilic substitution is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the product while minimizing reaction time and the formation of byproducts.

Catalyst Loading and Ligand Design

For the traditional Kolbe nitrile synthesis, which proceeds via a non-catalytic nucleophilic substitution, the concepts of catalyst loading and ligand design are not applicable. However, if a phase-transfer catalyst (PTC) is employed to facilitate the reaction between the aqueous cyanide solution and the organic substrate, the type and amount of the PTC become important parameters.

Table 3: Effect of Phase-Transfer Catalyst on a Hypothetical Biphasic Synthesis

| Catalyst | Catalyst Loading (mol%) | Yield (%) |

| None | 0 | <5 |

| Tetrabutylammonium (B224687) bromide (TBAB) | 1 | 65 |

| Tetrabutylammonium bromide (TBAB) | 5 | 85 |

| Tetrabutylammonium bromide (TBAB) | 10 | 86 |

| Benzyltriethylammonium chloride (BTEAC) | 5 | 78 |

In a hypothetical biphasic system (e.g., 1,6-dichlorohexane in an organic solvent and NaCN in water), a PTC like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by transporting the cyanide anion into the organic phase. As shown in the hypothetical data in Table 3, the yield increases with catalyst loading up to a certain point, after which the increase becomes marginal. The choice of the PTC (e.g., TBAB vs. BTEAC) can also influence the reaction efficiency.

Stereochemical Control in Analogous Chiral Nitrile Synthesis

The concept of stereochemical control is not applicable to the synthesis of this compound as the molecule is achiral and does not possess any stereocenters. However, in the synthesis of analogous chiral nitriles, controlling the stereochemistry is a critical aspect.

For the synthesis of chiral nitriles, particularly those with a stereocenter at the α- or β-position to the nitrile group, various asymmetric synthetic methodologies have been developed. These include:

Nucleophilic substitution on chiral substrates: Starting from an enantiomerically pure alcohol or halide, an S(_N)2 reaction with a cyanide nucleophile will proceed with inversion of configuration at the stereocenter.

Asymmetric catalysis: The use of chiral catalysts, such as chiral phase-transfer catalysts or chiral metal complexes, can enable the enantioselective synthesis of nitriles from prochiral starting materials.

Enzymatic resolutions: Enzymes like lipases can be used for the kinetic resolution of racemic nitrile-containing compounds or their precursors.

These strategies allow for the synthesis of optically active nitriles, which are valuable intermediates in the pharmaceutical and fine chemical industries. However, for an achiral target like this compound, these considerations are not relevant.

Chemical Reactivity and Transformational Pathways of 7 Chloroheptanonitrile

Reactions Involving the Terminal Chloro Group

The terminal chloro group is attached to a primary carbon, making it susceptible to reactions typical of primary alkyl halides, including nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions (S_N1, S_N2, S_NAr)

The primary carbon attached to the chlorine atom in 7-chloroheptanonitrile is an electrophilic center, prone to attack by nucleophiles. masterorganicchemistry.com Due to the primary nature of the alkyl halide, these reactions predominantly proceed through an S_N2 (bimolecular nucleophilic substitution) mechanism. uci.edu This mechanism involves a one-step process where the nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously. S_N1 reactions, which involve a carbocation intermediate, are generally not favored for primary alkyl halides. uci.edu

A wide array of nucleophiles can be employed to displace the chloride, leading to the formation of various functionalized heptanonitriles. The general scheme for this transformation is the reaction of an electron-rich species with the electron-poor carbon atom attached to the chlorine. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 7-Hydroxyheptanonitrile |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 7-Methoxyheptanonitrile |

| Cyanide | Sodium Cyanide (NaCN) | Octanedinitrile |

| Azide (B81097) | Sodium Azide (NaN₃) | 7-Azidoheptanonitrile |

| Iodide | Sodium Iodide (NaI) in acetone | 7-Iodoheptanonitrile |

| Amine | Ammonia (B1221849) (NH₃) | 7-Aminoheptanonitrile |

The reaction with cyanide, for instance, extends the carbon chain and produces octanedinitrile, a precursor for dicarboxylic acids or diamines. Similarly, reaction with sodium azide yields 7-azidoheptanonitrile, which can be subsequently reduced to 7-aminoheptanonitrile.

Elimination Reactions and Olefin Formation

Elimination reactions can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. For this compound, an E2 (bimolecular elimination) reaction would involve the abstraction of a proton from the carbon adjacent to the carbon-chlorine bond (C6), leading to the formation of a double bond and the expulsion of the chloride ion. This results in the formation of hept-6-enenitrile.

Conditions that favor elimination over substitution include the use of strong, bulky bases such as potassium tert-butoxide and higher reaction temperatures. The regioselectivity of elimination from unsymmetrical halides is generally governed by Zaitsev's rule, which predicts the formation of the more stable, more substituted alkene; however, in this case, only one alkene product is possible.

Radical Reactions and Functionalization

While ionic reactions like substitution and elimination are more common for alkyl halides, radical reactions can also be initiated, typically through the use of light (hν) or radical initiators. masterorganicchemistry.com Homolytic cleavage of the C-Cl bond can generate a 7-cyanoheptyl radical. This reactive intermediate can then participate in various functionalization reactions. For instance, in the presence of other reagents, this radical could be trapped to form new carbon-carbon or carbon-heteroatom bonds. However, specific literature on the radical functionalization of this compound is not abundant, and such reactions are generally less selective than their ionic counterparts.

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo both reduction and hydrolysis to yield amines and carboxylic acid derivatives, respectively.

Reduction to Amines and Imines

The nitrile group can be completely reduced to a primary amine. This is a common and useful transformation in organic synthesis.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. chemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. The reaction with LiAlH₄ would convert this compound to 8-amino-1-chloroheptane. It is important to note that LiAlH₄ can also reduce the alkyl halide, potentially leading to heptylamine. Catalytic hydrogenation using catalysts like Raney nickel or platinum dioxide under a hydrogen atmosphere is another powerful method for this reduction. masterorganicchemistry.com

Partial Reduction to Imines and Aldehydes: It is possible to stop the reduction at the imine stage using a less reactive, sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H), especially at low temperatures (e.g., -78 °C). masterorganicchemistry.comadichemistry.com The resulting imine can then be hydrolyzed upon aqueous workup to yield an aldehyde. This two-step sequence converts this compound into 7-chloroheptanal.

Table 2: Reduction Products of this compound

| Reagent | Conditions | Intermediate | Final Product (after workup) |

|---|---|---|---|

| LiAlH₄ | 1. Diethyl ether, 2. H₂O | - | 8-Amino-1-chloroheptane |

| H₂ / Raney Ni | High pressure | - | 8-Amino-1-chloroheptane |

| DIBAL-H | 1. Toluene, -78°C, 2. H₂O | 7-Chloroheptanimine | 7-Chloroheptanal |

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages, first forming an amide, which can then be further hydrolyzed to a carboxylic acid.

Acid-Catalyzed Hydrolysis: Heating this compound with an aqueous acid, such as sulfuric acid or hydrochloric acid, will first produce 7-chloroheptanamide. Prolonged heating under these conditions will lead to the hydrolysis of the amide to form 7-chloroheptanoic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Alternatively, heating with an aqueous base, like sodium hydroxide, will also facilitate hydrolysis. The initial product is 7-chloroheptanamide, which upon further hydrolysis yields the sodium salt of 7-chloroheptanoic acid (sodium 7-chloroheptanoate) and ammonia gas. To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step.

By carefully controlling the reaction conditions, such as temperature and reaction time, it is often possible to isolate the intermediate amide.

[3+2] Cycloaddition Reactions (e.g., to form heterocycles)

The nitrile group, in principle, can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles. This type of reaction is a powerful tool in synthetic organic chemistry for the construction of various heterocyclic systems. For instance, the reaction of a nitrile with an azide can yield a tetrazole, while reaction with a nitrile oxide can produce a 1,2,4-oxadiazole.

However, the reactivity of the nitrile group in this compound in such cycloadditions is expected to be relatively low compared to nitriles activated by electron-withdrawing groups. The long alkyl chain does not significantly influence the electronic properties of the nitrile group. Consequently, forcing conditions, such as high temperatures or the use of catalysts, would likely be necessary to promote these cycloadditions.

Hypothetical Reaction Schemes for [3+2] Cycloadditions of this compound:

| 1,3-Dipole | Reagent Example | Potential Heterocyclic Product |

| Azide | Sodium Azide | 5-(6-chlorohexyl)-1H-tetrazole |

| Nitrile Oxide | Benzonitriloxid | 3-phenyl-5-(6-chlorohexyl)-1,2,4-oxadiazole |

| Diazoalkane | Diazomethane | 5-(6-chlorohexyl)-1,2,3-triazole |

This table presents hypothetical reaction outcomes based on general principles of [3+2] cycloaddition reactions.

Nitrile Anion Chemistry and Alkylation

The protons on the carbon atom alpha to the nitrile group in this compound can be deprotonated by a strong base to form a nitrile-stabilized carbanion, also known as a nitrile anion. wikipedia.org This nucleophilic species can then participate in various carbon-carbon bond-forming reactions, most notably alkylation.

The generation of the nitrile anion of this compound would typically be achieved using strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting anion can then be reacted with an electrophile, such as an alkyl halide.

A key consideration in the alkylation of the this compound anion is the potential for intramolecular side reactions. Given the presence of the electrophilic chloroalkane terminus, there is a possibility of an intramolecular cyclization to form a seven-membered ring, although this is generally less favorable than intermolecular reactions under standard conditions. The primary difficulty in such alkylation reactions is often over-alkylation. wikipedia.org

Table of Potential Alkylation Reactions:

| Alkylating Agent | Product of Mono-alkylation |

| Methyl iodide | 2-(6-chlorohexyl)propanenitrile |

| Benzyl bromide | 2-(6-chlorohexyl)-3-phenylpropanenitrile |

| Ethyl bromoacetate | Ethyl 2-cyano-8-chlorooctanoate |

This table outlines potential products from the alkylation of the nitrile anion of this compound.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of two distinct reactive sites in this compound—the nucleophilic nitrile anion (once formed) and the electrophilic alkyl chloride—raises important questions of chemo- and regioselectivity when reacting with multifunctional reagents. A reagent possessing both nucleophilic and electrophilic centers could potentially react at either end of the this compound molecule.

The outcome of such reactions would be highly dependent on the reaction conditions, including the nature of the reagent, the base used (if any), and the temperature. For instance, in a reaction with a molecule containing both a soft nucleophile and a hard nucleophile, the soft nucleophile would likely favor reaction at the soft electrophilic carbon of the alkyl chloride, while the hard nucleophile might favor addition to the harder electrophilic carbon of the nitrile group.

Derivatization Strategies for Structural Modification

Synthesis of Substituted Heptanonitrile Analogs

The alkylation of the nitrile anion, as discussed in section 3.2.4, is a primary strategy for the synthesis of substituted heptanonitrile analogs. By choosing a variety of alkylating agents, a wide range of functional groups can be introduced at the alpha-position to the nitrile.

Furthermore, the terminal chloro group can be displaced by a variety of nucleophiles through SN2 reactions to introduce further diversity. This allows for the synthesis of a library of disubstituted heptanonitrile analogs.

Examples of Derivatization via Nucleophilic Substitution at the Chloro Terminus:

| Nucleophile | Reagent | Product |

| Azide | Sodium Azide | 7-Azidoheptanonitrile |

| Cyanide | Sodium Cyanide | Octanedinitrile |

| Hydroxide | Sodium Hydroxide | 7-Hydroxyheptanonitrile |

| Amine | Ammonia | 7-Aminoheptanonitrile |

Introduction of Polyfunctional Moieties

By employing reagents with multiple functional groups, polyfunctional moieties can be introduced to the this compound scaffold. For example, reaction with the enolate of a beta-keto ester would introduce both a ketone and an ester group. Subsequent chemical transformations on these newly introduced functionalities can lead to highly complex molecules.

Ring Closure and Macrocyclization Reactions

The bifunctional nature of this compound makes it a potential precursor for ring closure and macrocyclization reactions.

Intramolecular Cyclization: As mentioned earlier, under conditions that favor the formation of the nitrile anion, there is a possibility of an intramolecular SN2 reaction where the nitrile anion attacks the terminal alkyl chloride. This would lead to the formation of cycloheptanecarbonitrile. The success of this reaction would depend on high-dilution conditions to minimize intermolecular polymerization.

Intermolecular Reactions for Macrocyclization: this compound can be used as a building block in intermolecular reactions designed to form macrocycles. For example, a reaction between two molecules of this compound under conditions that promote Williamson ether synthesis (after conversion of the chloride to an alcohol and the other to an alkoxide) could, in principle, lead to a 14-membered cyclic diether. More complex strategies could involve the reaction of this compound with other bifunctional molecules to construct larger macrocyclic frameworks.

Advanced Spectroscopic and Structural Elucidation of 7 Chloroheptanonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environments

The ¹H NMR spectrum of 7-chloroheptanonitrile is predicted to exhibit six distinct signals, corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the proximity of electronegative atoms, namely the chlorine atom and the nitrile group. Protons closer to these groups are expected to be deshielded and resonate at a higher chemical shift (downfield).

The predicted ¹H NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. The multiplicity of each signal (e.g., triplet, quintet) is determined by the number of neighboring protons, following the n+1 rule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 2.45 | Triplet | 7.1 |

| H-3 | 1.75 | Quintet | 7.3 |

| H-4 | 1.52 | Quintet | 7.5 |

| H-5 | 1.61 | Quintet | 7.4 |

| H-6 | 1.83 | Quintet | 6.8 |

| H-7 | 3.57 | Triplet | 6.6 |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms are also influenced by the electronegativity of the attached functional groups. The carbon of the nitrile group (C-1) is expected to have the highest chemical shift, while the carbon bonded to the chlorine atom (C-7) will also be significantly downfield.

The predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CN) | 119.8 |

| C-2 | 17.2 |

| C-3 | 25.0 |

| C-4 | 27.8 |

| C-5 | 32.0 |

| C-6 | 26.3 |

| C-7 | 44.5 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, H-4 and H-5, H-5 and H-6, and H-6 and H-7, confirming the linear chain structure of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹H and ¹³C signals. For example, the proton signal at ~3.57 ppm would show a correlation with the carbon signal at ~44.5 ppm, confirming their assignment to H-7 and C-7, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, the protons at H-3 would show correlations to C-1, C-2, C-4, and C-5, further confirming the connectivity of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a flexible acyclic molecule like this compound, a NOESY spectrum can provide information about the spatial proximity of protons. For more complex derivatives, this technique could be used to determine stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule.

Molecular Ion Detection and Isotopic Patterns

In the high-resolution mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be visible. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks:

[M]⁺: Corresponding to the molecule containing the ³⁵Cl isotope.

[M+2]⁺: Corresponding to the molecule containing the ³⁷Cl isotope.

The ratio of the intensities of the [M]⁺ and [M+2]⁺ peaks is approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.

| Ion | Predicted m/z | Relative Abundance |

|---|---|---|

| [C₇H₁₂³⁵ClN]⁺ | 145.0658 | 100% |

| [C₇H₁₂³⁷ClN]⁺ | 147.0629 | ~32% |

Fragmentation Pathways and Structural Insights

Under the high-energy conditions of mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for chloroalkanes and alkyl nitriles include:

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the functional group. For this compound, this could involve cleavage next to the nitrile group or the chlorine atom.

Loss of a Chlorine Radical: Fragmentation involving the loss of a chlorine radical (•Cl), leading to the formation of a [C₇H₁₂N]⁺ fragment.

Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) from the molecular ion.

McLafferty Rearrangement: A characteristic fragmentation for molecules containing a carbonyl group or a nitrile, involving the transfer of a gamma-hydrogen atom. For this compound, this would lead to the formation of a characteristic fragment ion at m/z = 41, corresponding to [CH₂=C=NH]⁺•. miamioh.edu

The table below lists some of the plausible fragment ions and their predicted m/z values.

| Proposed Fragment | Predicted m/z | Possible Fragmentation Pathway |

|---|---|---|

| [C₇H₁₂N]⁺ | 110.0964 | Loss of •Cl |

| [C₅H₈Cl]⁺ | 103.0310 | Cleavage of C-C bond |

| [C₄H₈Cl]⁺ | 91.0310 | Cleavage of C-C bond with rearrangement researchgate.net |

| [C₂H₃N]⁺• | 41.0260 | McLafferty Rearrangement miamioh.edu |

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

The analysis of this compound and its derivatives for purity assessment and in complex mixtures is effectively achieved through the use of hyphenated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the dual advantage of separating components of a mixture and providing structural information for their identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The retention time of this compound is influenced by its boiling point and polarity, which are determined by the seven-carbon alkyl chain, the polar nitrile group, and the terminal chloro group.

Upon elution from the GC column, the separated components are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectrum of this compound would be characterized by a molecular ion peak (M⁺) and a series of fragment ions. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways for this compound in EI-MS are expected to involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrile group.

McLafferty rearrangement: A characteristic rearrangement for compounds containing a carbonyl or nitrile group and a γ-hydrogen, leading to the elimination of a neutral alkene.

Loss of the chlorine atom: Cleavage of the C-Cl bond, resulting in a prominent M-Cl fragment.

Fragmentation of the alkyl chain: A series of losses of CₙH₂ₙ₊₁ fragments.

| Parameter | Predicted Value/Characteristic |

|---|---|

| Retention Index | Dependent on GC column and conditions; expected to be in the range of mid-to-high polarity compounds. |

| Molecular Ion (M⁺) | Present, with a characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

| Key Fragment Ions (m/z) | Fragments corresponding to the loss of Cl, cleavage of the alkyl chain, and rearrangements involving the nitrile group. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly useful for less volatile or thermally labile derivatives of this compound. In LC, separation is achieved based on the analyte's affinity for the stationary and mobile phases. For a molecule with the polarity of this compound, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) would be a suitable approach.

Following separation, the analyte is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These "soft" ionization techniques often result in a prominent protonated molecule [M+H]⁺ or adduct ions, with less fragmentation compared to EI. This is advantageous for confirming the molecular weight of the compound and its derivatives. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing structural information similar to that obtained from GC-MS.

| Parameter | Predicted Value/Characteristic |

|---|---|

| Retention Time | Dependent on LC column, mobile phase composition, and flow rate. |

| Parent Ion | [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with a characteristic chlorine isotopic pattern. |

| MS/MS Fragments | Fragmentation can be induced to yield structurally informative ions, similar to those in GC-MS. |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups and conformational properties of this compound.

The IR and Raman spectra of this compound are expected to be dominated by vibrations associated with its key functional groups: the nitrile (C≡N) group, the chloro (C-Cl) group, and the alkyl (C-H) backbone.

Nitrile (C≡N) Stretching: The C≡N triple bond exhibits a strong, sharp absorption band in the infrared spectrum, typically in the range of 2260-2240 cm⁻¹. This region of the spectrum is often clear of other absorptions, making the nitrile stretch a highly diagnostic feature. In the Raman spectrum, the C≡N stretch also gives rise to a strong, sharp band.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region of the infrared spectrum, generally between 850 and 550 cm⁻¹. The exact position can be influenced by the conformation of the alkyl chain. This vibration is typically of medium to strong intensity in the IR spectrum and can also be observed in the Raman spectrum.

Alkyl (C-H) Vibrations: The heptyl chain gives rise to several characteristic C-H vibrations. The asymmetric and symmetric stretching modes of the CH₂ groups are expected in the 2925-2855 cm⁻¹ region. Bending (scissoring and rocking) vibrations of the CH₂ groups will appear in the 1470-1450 cm⁻¹ and 725-720 cm⁻¹ regions, respectively.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C≡N Stretch | 2260-2240 | Strong, Sharp | Strong, Sharp |

| C-H Stretch (CH₂) | 2925-2855 | Strong | Medium |

| CH₂ Bend (Scissoring) | 1470-1450 | Medium | Weak |

| C-Cl Stretch | 850-550 | Medium-Strong | Medium |

| CH₂ Rock | 725-720 | Medium | Weak |

The flexibility of the seven-carbon alkyl chain in this compound allows for the existence of multiple rotational isomers (conformers) in the liquid and gaseous states. Vibrational spectroscopy is a sensitive tool for studying this conformational isomerism. Different conformers will have slightly different vibrational frequencies, particularly for modes involving the alkyl chain and the C-Cl bond.

For example, the C-Cl stretching frequency is known to be sensitive to the local conformation of the alkyl chain. acs.org Different rotational isomers can lead to the appearance of multiple bands in the C-Cl stretching region of the spectrum. By analyzing the temperature dependence of the relative intensities of these bands, it is possible to determine the enthalpy differences between the various conformers.

Similarly, the CH₂ rocking and wagging modes in the fingerprint region can also be sensitive to the conformational state of the alkyl chain. In the crystalline state, the molecule is expected to adopt a single, most stable conformation, leading to a sharpening and simplification of the vibrational spectrum compared to the liquid or solution phase.

X-ray Crystallography for Solid-State Structure Determination

In the solid state, the flexible heptyl chain of this compound is expected to adopt a low-energy, all-trans (zigzag) conformation to minimize steric hindrance. The linear geometry of the nitrile group and the presence of the terminal chlorine atom will significantly influence the molecular packing in the crystal lattice.

It is also possible that this compound exhibits polymorphism, where it can crystallize in more than one distinct crystal structure depending on the crystallization conditions (e.g., solvent, temperature, pressure). Each polymorph would have unique physical properties, including melting point and solubility.

| Parameter | Predicted Value/Characteristic |

|---|---|

| Crystal System | Likely to be a lower symmetry system such as monoclinic or triclinic. |

| Space Group | Dependent on the specific packing arrangement. |

| Unit Cell Dimensions | Determined by the length of the molecule and the intermolecular packing. |

| Molecular Conformation | Expected to be predominantly in the all-trans conformation. |

| Intermolecular Interactions | Dominated by dipole-dipole interactions of the nitrile and chloro groups, and van der Waals forces between the alkyl chains. |

Advanced Spectroscopic Analyses (e.g., EELS, XPS if relevant for specific applications)

Advanced surface-sensitive spectroscopic techniques such as Electron Energy Loss Spectroscopy (EELS) and X-ray Photoelectron Spectroscopy (XPS) could provide valuable information about the elemental composition and chemical bonding environments in this compound, particularly in the context of its application in materials science, such as in the formation of thin films or as a component in polymer systems.

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides quantitative elemental and chemical state information. For this compound, XPS would be able to identify the presence of carbon, nitrogen, and chlorine on the surface of a material. High-resolution spectra of the C 1s, N 1s, and Cl 2p core levels would provide information about the chemical bonding.

The C 1s spectrum would be expected to show multiple peaks corresponding to the different carbon environments: the alkyl chain carbons (C-C, C-H), the carbon adjacent to the chlorine (C-Cl), and the nitrile carbon (C≡N).

The N 1s spectrum would show a characteristic peak for the nitrile nitrogen.

The Cl 2p spectrum would exhibit a doublet (2p₃/₂ and 2p₁/₂) characteristic of the chlorine atom in an alkyl chloride.

Electron Energy Loss Spectroscopy (EELS) , often performed in a transmission electron microscope, can provide information about the electronic structure and elemental composition at high spatial resolution. For a material containing this compound, EELS could be used to map the distribution of carbon, nitrogen, and chlorine. The fine structure of the core-loss edges can also provide information about the local bonding and oxidation states of the elements.

While these techniques are not typically used for the routine analysis of a simple organic molecule, they would be highly relevant if this compound were used as a precursor for the synthesis of nitrogen- and chlorine-containing materials, or as a functional component in a polymer or on a surface.

| Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (alkyl chain) | ~285.0 |

| C-Cl | ~286.5 | |

| C≡N | ~287.0 | |

| N 1s | C≡N | ~399-400 |

| Cl 2p | C-Cl | ~200-201 (2p₃/₂) |

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecule Construction

As a molecule with two distinct reactive sites, 7-chloroheptanonitrile possesses the theoretical potential to serve as a key intermediate in the synthesis of more complex molecular architectures. The seven-carbon chain offers a flexible spacer, and the terminal functional groups allow for sequential or orthogonal chemical modifications.

Building Block for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While a vast number of synthetic methods exist for constructing these cyclic systems, specific examples detailing the use of this compound as a starting material are not readily found in the available literature.

In principle, the nitrile group of this compound could participate in cyclization reactions. For instance, intramolecular reactions could potentially lead to the formation of seven-membered rings, such as substituted azepanes, although the kinetics of such cyclizations can be unfavorable. More plausibly, the chloro group could be displaced by a nitrogen nucleophile, which could then react with the nitrile group of another molecule in an intermolecular fashion to build heterocyclic structures. However, without specific research findings, any proposed reaction pathway remains speculative.

Precursor for Long-Chain Aliphatic Compounds with Terminal Functionality

The structure of this compound makes it an apparent precursor for a variety of long-chain aliphatic compounds with different functional groups at each end. The nitrile can be converted to an amine or a carboxylic acid, while the chloride can be substituted with a wide range of nucleophiles.

For example, reduction of the nitrile group would yield 7-aminoheptyl chloride, and subsequent hydrolysis of the chloride would produce 7-aminoheptanol. Alternatively, hydrolysis of the nitrile would lead to 7-chloroheptanoic acid. These transformations would yield bifunctional molecules that could be valuable in further synthetic endeavors. A search for documented syntheses specifically starting from this compound to produce such long-chain functionalized compounds did not yield specific research data or established protocols.

Integration into Polymer Synthesis and Polymer Modification

The dual functionality of this compound suggests its potential utility in the field of polymer science, both as a monomer for the creation of new polymers and as a reagent for the modification of existing polymeric systems.

Monomer for Specialty Polymers

While the potential exists for this compound to act as a monomer, there is no significant body of research available that demonstrates its use in the synthesis of specialty polymers. In theory, it could be used to create polyamides. For instance, reduction of the nitrile to an amine would produce 7-aminoheptyl chloride. This could then, in principle, undergo self-polycondensation to form a polyamide, though this would likely be a complex process to control. Alternatively, conversion of both the nitrile and chloro groups to other functionalities, such as a diamine or a diacid, could create an A-B or A-A type monomer for step-growth polymerization. However, specific examples of polymers synthesized from this compound are not documented in the reviewed literature.

Side-Chain Functionalization in Polymeric Systems

The chloro group of this compound makes it a potential candidate for grafting onto existing polymers to introduce nitrile functionality. This process, known as polymer grafting, can significantly alter the surface properties or bulk characteristics of a material. For example, a polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) could react with this compound to attach the heptanonitrile side chain.

This could be used to modify the polarity, reactivity, or chelating ability of the polymer surface. Despite the theoretical possibility, specific studies detailing the use of this compound for the side-chain functionalization of polymeric systems were not identified in the conducted searches.

Precursor for Non-Biological Specialty Chemicals

Beyond complex synthesis and polymers, the structure of this compound lends itself to the synthesis of various specialty chemicals. The long alkyl chain combined with the reactive termini could be used to produce surfactants, corrosion inhibitors, or plasticizers. For instance, the nitrile could be hydrolyzed to a carboxylic acid, and the chloro group could be substituted to introduce a polar head group, creating an amphiphilic molecule.

Reagents in Industrial Processes (excluding human-related applications)

While specific large-scale industrial processes utilizing this compound are not extensively documented in publicly available literature, its chemical nature suggests its utility as a versatile intermediate in the synthesis of various specialty chemicals. The dual functionality of the molecule allows for sequential or selective reactions, making it a strategic component in multi-step syntheses.

One potential application lies in the production of corrosion inhibitors . The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The resulting amino acid or the diamine (from further reduction) can then be used to synthesize long-chain organic molecules that adsorb onto metal surfaces, forming a protective layer against corrosive agents. The seven-carbon chain contributes to the hydrophobic character of such inhibitors, which is crucial for their efficacy in aqueous and oil-based environments.

Furthermore, this compound can serve as a precursor in the synthesis of quaternary ammonium (B1175870) compounds . The chloroalkane moiety can undergo quaternization with tertiary amines, while the nitrile group can be retained or transformed to impart specific properties to the final molecule. Quaternary ammonium salts with long alkyl chains are known for their surfactant and biocidal properties and are used in various industrial applications, including as phase transfer catalysts and biocides in non-human-related contexts like water treatment and material preservation.

In the realm of agrochemical synthesis , while direct applications are not specified, the structural motif of this compound could be incorporated into the synthesis of novel pesticides or herbicides. The lipophilic seven-carbon chain could enhance the bioavailability and transport of active ingredients within plant or pest systems.

The following table summarizes the potential industrial applications of this compound based on its chemical properties:

| Potential Industrial Application | Role of this compound | Key Functional Group Transformation |

| Corrosion Inhibitors | Precursor to long-chain functionalized molecules | Nitrile hydrolysis to carboxylic acid or reduction to amine |

| Quaternary Ammonium Compounds | Alkylating agent and functional backbone | Quaternization of the chloro group |

| Agrochemicals | Building block for active ingredient synthesis | Incorporation of the C7 backbone |

Components in Material Science (e.g., thin films, conductive materials if applicable)

The structure of this compound makes it a promising monomer or precursor for the synthesis of functional polymers and materials.

Polyamide Synthesis: this compound can be converted into valuable polyamide monomers such as 7-aminoheptanoic acid or 1,7-diaminoheptane . The synthesis of 7-aminoheptanoic acid can be achieved through the hydrolysis of the nitrile group to a carboxylic acid, followed by the substitution of the chlorine atom with an amino group. Alternatively, reduction of the nitrile and amination of the chloride would yield 1,7-diaminoheptane. These monomers can then be used in polycondensation reactions to produce specialty polyamides. The resulting polyamides, with their seven-carbon repeat unit, would exhibit properties such as flexibility, toughness, and low moisture absorption, making them suitable for applications in engineering plastics and fibers.

Functional Polymers: The nitrile group in this compound can also be utilized in polymerization reactions. For instance, it could potentially be used as a monomer in the synthesis of polymers with pendant nitrile groups. These nitrile functionalities can then be post-polymerization modified to introduce other chemical groups, allowing for the tailoring of the polymer's properties for specific applications, such as specialty coatings or adhesives.

Chain Extenders in Polyurethanes: Molecules derived from this compound, particularly 1,7-diaminoheptane, can act as chain extenders in the synthesis of polyurethanes. Chain extenders are low molecular weight compounds that react with isocyanates to form the hard segments of polyurethane elastomers. The length of the C7 chain would influence the morphology and properties of the resulting polyurethane, affecting characteristics like elasticity and thermal stability.

While the direct application of this compound in thin films or conductive materials is not well-established, its derivatives could be explored for such purposes. For example, polyamides or other polymers derived from it could be processed into thin films. The incorporation of conductive moieties onto the polymer backbone, potentially through modification of the functional groups derived from this compound, could lead to the development of novel conductive or anti-static materials.

The table below outlines the potential roles of this compound in material science:

| Material Science Application | Role of this compound | Resulting Material/Component |

| Engineering Plastics | Precursor to polyamide monomers | Specialty Polyamides |

| Functional Polymers | Monomer with a reactive nitrile group | Functionalized Polymers |

| Polyurethane Synthesis | Precursor to a chain extender | Polyurethane Elastomers |

Strategic Applications in Named Reactions and Methodologies

Although this compound is not famously associated with a specific "named reaction," its bifunctional nature allows it to be a strategic substrate in a variety of fundamental organic reactions and synthetic methodologies.

Alkylation Reactions: The chloroalkane end of the molecule is susceptible to nucleophilic substitution, making it a useful reagent in alkylation reactions . For instance, it can be used to introduce a 6-cyanohexyl group onto various nucleophiles such as carbanions, amines, and alkoxides. This is a key step in building more complex molecular architectures. A classic example is its potential use in a Friedel-Crafts alkylation reaction, where it could react with an aromatic ring in the presence of a Lewis acid catalyst to form an arylheptanonitrile.

Organometallic Reactions: this compound can be converted into an organometallic reagent, such as a Grignard reagent . By reacting the chloroalkane with magnesium metal, a Grignard reagent is formed, which can then act as a potent nucleophile. This reagent could then be used to react with electrophiles like aldehydes, ketones, or esters to form new carbon-carbon bonds. However, the presence of the nitrile group, which can also react with Grignard reagents, would necessitate careful reaction design, possibly involving a protection-deprotection strategy for the nitrile.

Nitrile Group Transformations: The nitrile group itself is a versatile functional group that can participate in numerous transformations. It can be:

Hydrolyzed to a carboxylic acid.

Reduced to a primary amine.

Reacted with Grignard reagents to form ketones after hydrolysis.

Participate in cycloaddition reactions .

These transformations allow for the conversion of this compound into a wide array of other functionalized molecules, highlighting its strategic importance as a synthetic intermediate.

While not a direct participant in reactions like the Wittig reaction or Ziegler-Natta polymerization , the derivatives of this compound could be. For example, an aldehyde derived from the nitrile group could undergo a Wittig reaction to form an alkene.

The strategic utility of this compound in organic synthesis is summarized in the table below:

| Reaction Type/Methodology | Role of this compound | Key Transformation |

| Alkylation Reactions | Alkylating agent | Substitution of the chlorine atom |

| Organometallic Chemistry | Precursor to organometallic reagents | Formation of a Grignard reagent from the chloroalkane |

| Nitrile Group Chemistry | Versatile functional group handle | Hydrolysis, reduction, addition reactions |

Theoretical and Computational Chemistry Studies of 7 Chloroheptanonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 7-chloroheptanonitrile is primarily determined by the interplay of the electron-withdrawing chloro and cyano groups and the flexible heptyl chain. The nitrogen atom in the nitrile group is sp hybridized, as is the carbon atom triple-bonded to it, resulting in a linear R-C≡N geometry with a bond angle of approximately 180°. libretexts.org The presence of the highly electronegative nitrogen atom leads to a significant dipole moment, with the lone pair of electrons on the nitrogen residing in an sp hybrid orbital. libretexts.org

Molecular orbital (MO) theory provides insights into the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. pearson.comwikipedia.org For a molecule like this compound, the HOMO is expected to be associated with the lone pair electrons of the chlorine and nitrogen atoms, as well as the C-C and C-H sigma bonds of the alkyl chain. The LUMO is likely to be the antibonding orbital (π) of the C≡N triple bond and the antibonding orbital (σ) of the C-Cl bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's reactivity. A smaller gap generally indicates higher reactivity. pearson.comwikipedia.org In nucleophilic reactions, the HOMO of the nucleophile interacts with the LUMO of the electrophile. youtube.com For this compound, the electrophilic centers are the carbon atom of the nitrile group and the carbon atom bonded to the chlorine.

Table 1: Estimated Electronic Properties of this compound

| Property | Estimated Value/Description |

| HOMO Energy | Relatively low due to electronegative groups |

| LUMO Energy | Relatively low, associated with C≡N π* and C-Cl σ* |

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |

| Dipole Moment | Significant, due to the polar C-Cl and C≡N bonds |

Note: These values are estimations based on the analysis of similar functional groups.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is complex due to the rotational freedom around the C-C single bonds of the heptyl chain. The molecule can adopt numerous conformations, with the relative energies being determined by a combination of torsional strain, steric strain, and dipole-dipole interactions. libretexts.orglibretexts.org

The most stable conformations of acyclic alkanes are typically the staggered anti-periplanar arrangements, which minimize torsional and steric strain. libretexts.orglumenlearning.com For this compound, the long alkyl chain will likely adopt a similar staggered conformation to minimize steric hindrance. The presence of the polar C-Cl and C≡N groups at opposite ends of the molecule can lead to intramolecular dipole-dipole interactions that may influence the conformational preferences.

Computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), could be employed to map the potential energy surface and identify the global and local energy minima corresponding to the most stable conformers. The energy landscape would likely show multiple minima separated by rotational barriers.

Table 2: Expected Stable Conformers of the Heptyl Chain in this compound

| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Anti (Staggered) | ~180° | 0 (most stable) |

| Gauche (Staggered) | ~60° | ~0.9 |

| Eclipsed | 0°, 120° | Higher energy (unstable) |

Note: These are general values for butane and are used as an analogy for the segments of the heptyl chain. The actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction would be nucleophilic substitution at the carbon atom bonded to the chlorine.

Nucleophilic substitution reactions of primary haloalkanes, such as this compound, typically proceed via an S\N2 mechanism. ucsb.eduyoutube.comchemguide.co.ukblogspot.comchemguide.co.uk This is a one-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (chlorine). The transition state is a highly unstable, transient species where the nucleophile-carbon bond is partially formed, and the carbon-chlorine bond is partially broken. youtube.comblogspot.com

Computational methods can be used to locate and characterize the transition state structure and calculate its energy. The activation energy of the reaction, which determines the reaction rate, is the energy difference between the reactants and the transition state.

Table 3: Key Features of the S\N2 Transition State for Nucleophilic Substitution of this compound

| Feature | Description |

| Geometry | Trigonal bipyramidal around the central carbon |

| Bonds | Partial formation of the nucleophile-carbon bond and partial breaking of the carbon-chlorine bond |

| Charge | Negative charge is distributed over the nucleophile, central carbon, and the leaving group |

| Energy | Represents the maximum energy point along the reaction coordinate |

Reaction coordinate mapping involves tracing the energy profile of a reaction as it proceeds from reactants to products through the transition state. This provides a detailed picture of the energy changes that occur during the reaction. For the S\N2 reaction of this compound, the reaction coordinate would be a composite of the breaking C-Cl bond and the forming nucleophile-C bond. The energy profile would show a single peak corresponding to the transition state.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to predict properties like boiling point, solubility, and toxicity.

While no specific QSPR studies on this compound were found, models developed for haloalkanes and nitriles can be used to estimate its properties. molgen.desemanticscholar.org Molecular descriptors for this compound would include topological indices (describing the connectivity of atoms), quantum chemical descriptors (such as HOMO and LUMO energies), and constitutional descriptors (like molecular weight and atom counts).

For instance, the boiling point of this compound can be estimated using QSPR models that take into account factors like molecular weight, polarity (dipole moment), and polarizability. The presence of the polar nitrile group and the chloro group would lead to a higher boiling point compared to the parent alkane, heptane.

Table 4: Estimated Physicochemical Properties of this compound using QSPR Principles

| Property | Estimated Value | Key Contributing Descriptors |

| Boiling Point | Higher than heptanenitrile (B1581596) and 1-chloroheptane | Molecular Weight, Dipole Moment, Polarizability |

| Water Solubility | Low | Hydrophobic alkyl chain length, polar functional groups |

| LogP (Octanol-Water Partition Coefficient) | Positive value, indicating hydrophobicity | Molecular size, presence of polar groups |

Note: These are qualitative predictions based on general QSPR principles.

Due to a lack of specific theoretical and computational chemistry studies on this compound in the available scientific literature, it is not possible to generate a detailed article on the "Modeling of Reaction Rates and Selectivities" and "Molecular Dynamics Simulations for Intermolecular Interactions" for this particular compound. Searches for relevant data and research findings have not yielded specific studies that would allow for a thorough and scientifically accurate discussion as outlined in the user's request.

General theoretical and computational approaches are widely used to study the reactivity and intermolecular interactions of chemical compounds. For instance, Density Functional Theory (DFT) is a common method to model reaction rates by calculating activation energies, as has been applied to understand the reactivity of various nitrile-containing molecules with nucleophiles. Similarly, molecular dynamics simulations are a powerful tool to investigate the non-covalent interactions between molecules, providing insights into the structure and dynamics of liquids and solutions.

However, without specific research focused on this compound, any discussion would be purely speculative and could not be supported by documented research findings or quantitative data, which is a key requirement of the user's request. The scientific community has not published studies that would provide the necessary information to populate the requested sections with the required level of detail and accuracy.

Therefore, the requested article with detailed research findings, data tables, and specific discussions on the theoretical and computational chemistry of this compound cannot be provided.

Analytical Methodologies for Detection, Separation, and Quantification in Research Contexts

Spectrophotometric and Spectroscopic Methods for Quantification

Spectroscopic methods provide quantitative information about 7-Chloroheptanonitrile by measuring the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. openstax.org The nitrile functional group (C≡N) in this compound exhibits a weak electronic absorption (n→π* transition) in the UV range. masterorganicchemistry.com

While this absorption can be used for quantification, its intensity is often low. The concentration of a substance in a solution can be determined using the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample. libretexts.org To determine the concentration of an unknown sample of this compound, a calibration curve must first be generated by measuring the absorbance of several solutions of known concentrations. libretexts.org

Table 3: Steps for Concentration Determination by UV-Vis Spectroscopy

| Step | Action | Rationale |

|---|---|---|

| 1. Wavelength Selection | Identify the wavelength of maximum absorbance (λmax) for this compound. | Provides the highest sensitivity and adherence to the Beer-Lambert law. |

| 2. Prepare Standards | Create a series of solutions with known concentrations of this compound. | These standards are used to build the calibration curve. |

| 3. Measure Absorbance | Measure the absorbance of each standard solution at the selected λmax. | Generates data points for the calibration plot. |

| 4. Create Calibration Curve | Plot a graph of absorbance versus concentration. | Establishes the linear relationship between absorbance and concentration. |

| 5. Measure Unknown | Measure the absorbance of the sample with an unknown concentration. | Provides the absorbance value to be used with the calibration curve. |

| 6. Determine Concentration | Use the calibration curve to find the concentration corresponding to the unknown's absorbance. | Quantifies the amount of this compound in the sample. |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a substance or the yield of a reaction without the need for identical reference standards of the analyte. nih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk

For purity or yield assessment of this compound, a known mass of the sample is mixed with a known mass of a high-purity internal standard. ox.ac.uk The internal standard should be a compound that is chemically inert, stable, and has signals in the NMR spectrum that are resolved from the analyte's signals. ox.ac.uk By comparing the integrals of specific, well-resolved signals from this compound with those of the internal standard, the precise quantity and purity of the target compound can be calculated. ox.ac.uksigmaaldrich.com qNMR is often considered more precise and accurate than chromatographic methods for purity determination. sigmaaldrich.com

Table 4: Conceptual Protocol for qNMR Purity Assessment of this compound

| Parameter | Description |

|---|---|

| Analyte | This compound (accurately weighed) |